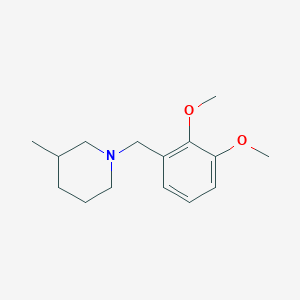![molecular formula C15H20IN3O3 B4940685 N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division. MLN8054 has been shown to have potential as an anti-cancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth in several types of cancer. In
Mecanismo De Acción
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide exerts its anti-cancer effects by selectively inhibiting Aurora A kinase, a protein that is overexpressed in many types of cancer and plays a critical role in regulating cell division. Aurora A kinase is involved in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits Aurora A kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting the function of the mitotic spindle. This leads to aberrant chromosome segregation and ultimately cell death. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, there are also some limitations to using N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of combination therapies that incorporate N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide treatment, which could help to guide patient selection in clinical trials. Additionally, further preclinical studies are needed to assess the safety and efficacy of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in animal models, and ultimately, in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a multi-step process that begins with the reaction of 4-iodoaniline with 3-chloropropylamine to produce N-(4-iodophenyl)-3-(propylamino)propanamide. This intermediate is then reacted with morpholine to yield N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]propanediamide, which is subsequently converted to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide through a series of chemical transformations. The final product is obtained as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In vivo studies have demonstrated that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit tumor growth in xenograft models of various types of cancer, including breast, colon, lung, and ovarian cancer. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N'-(4-iodophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-12-2-4-13(5-3-12)18-15(21)14(20)17-6-1-7-19-8-10-22-11-9-19/h2-5H,1,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHVGLJPSNNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)


![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)